3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is an organic compound with a complex structure that includes a cyanophenyl group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Cyanophenyl Intermediate: This step involves the nitration of a phenyl compound followed by reduction to form the cyanophenyl group.
Formation of the Furan Intermediate: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the cyanophenyl, furan, and pyridine intermediates using reagents such as coupling agents and catalysts under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl and pyridine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with functional groups such as halides, amines, or thiols.
Scientific Research Applications
3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)pentanamide: Similar structure with a pentanamide group instead of a propanamide group.
3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)hexanamide: Similar structure with a hexanamide group instead of a propanamide group.
Uniqueness
3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the cyanophenyl, furan, and pyridine rings in a single molecule provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-13-16-5-3-15(4-6-16)7-8-20(24)23-14-17-9-10-22-18(12-17)19-2-1-11-25-19/h1-6,9-12H,7-8,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSVNVNTUAKYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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